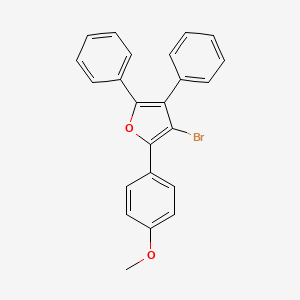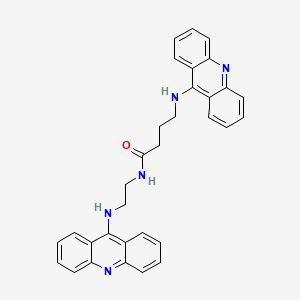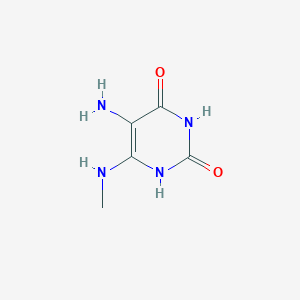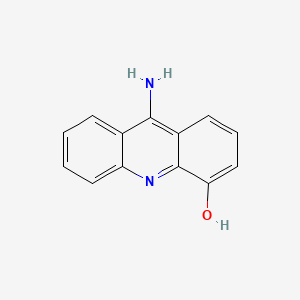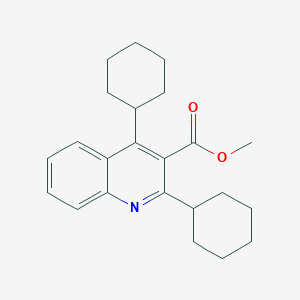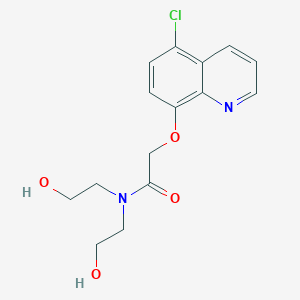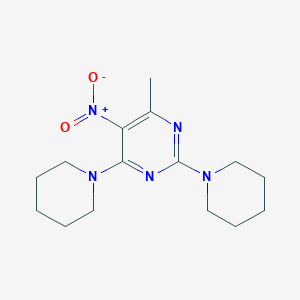
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with piperidine groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and piperidine groups in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or modify the piperidine rings.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine groups may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine: Unique due to its specific substitution pattern.
Piperidine derivatives: Often used in pharmaceuticals for their bioactivity.
Nitro-substituted pyrimidines: Known for their potential as antimicrobial agents.
Uniqueness
This compound stands out due to the combination of nitro and piperidine groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
94320-78-2 |
|---|---|
Formule moléculaire |
C15H23N5O2 |
Poids moléculaire |
305.38 g/mol |
Nom IUPAC |
4-methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C15H23N5O2/c1-12-13(20(21)22)14(18-8-4-2-5-9-18)17-15(16-12)19-10-6-3-7-11-19/h2-11H2,1H3 |
Clé InChI |
QZCRGPBGOAUZBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)N2CCCCC2)N3CCCCC3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


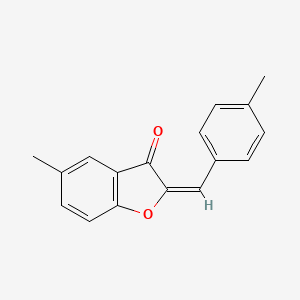
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12909904.png)
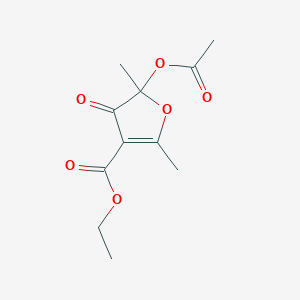

![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)


